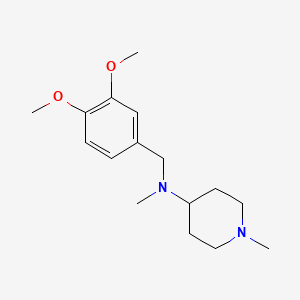

N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, Leea et al. (2000) synthesized an analog, highlighting the use of reductive alkylation techniques which could be applicable to the synthesis of N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine. This method underscores the significance of selecting appropriate precursors and reaction conditions for achieving high yields and specificity in the synthesis process (Leea et al., 2000).

Molecular Structure Analysis

The structural analysis of similar compounds involves advanced techniques like X-ray diffraction and NMR spectroscopy. Si-jia (2011) detailed the crystal structure of a related piperidine derivative, providing insights into the nonplanar molecular conformation and the spatial arrangement of substituents which could be reflective of N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine's structure (Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives vary widely, including processes like N-alkylation and reductive amination. Grunder-Klotz and Ehrhardt (1991) demonstrated the use of the 3,4-dimethoxybenzyl group as a protective moiety in the synthesis of thiazetidine derivatives, which suggests similar protective strategies could be applicable in modifying N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. The detailed crystallographic analysis by Si-jia (2011) for a related compound provides a basis for inferring the physical properties of N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine, including its crystalline form and stability (Si-jia, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for the compound's application in synthesis and its potential biological activity. The protective role of the 3,4-dimethoxybenzyl group discussed by Grunder-Klotz and Ehrhardt (1991) illustrates the compound's potential for selective reactivity and its implications for synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-17-9-7-14(8-10-17)18(2)12-13-5-6-15(19-3)16(11-13)20-4/h5-6,11,14H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAOJZMNOFZDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)

![4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide](/img/structure/B5665301.png)

![1-(cyclobutylcarbonyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5665309.png)

![2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5665314.png)

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665369.png)

![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)

![{1-[4-(dimethylamino)benzyl]-2-naphthyl}formamide](/img/structure/B5665380.png)

![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)